N,N-diethyl-6-methylnicotinamide
Description
N,N-Diethyl-6-methylnicotinamide is a nicotinamide derivative featuring a pyridine ring substituted with a methyl group at the 6-position and diethylamide functionality at the 3-position. Nicotinamide derivatives are often explored for their bioactivity, solubility, and metabolic stability, influenced by substituent groups .
Properties
CAS No. |
50385-87-0 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N,N-diethyl-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H16N2O/c1-4-13(5-2)11(14)10-7-6-9(3)12-8-10/h6-8H,4-5H2,1-3H3 |
InChI Key |
CWAIWRBWQYOCRI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CN=C(C=C1)C |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Nicotinamide Derivatives
Key Observations:
Substituent Effects on Reactivity :
- Chloro substituents (e.g., 6-Chloro-N,N-dimethylnicotinamide) enhance electrophilicity, aiding cross-coupling reactions in drug synthesis .
- Methoxy groups (e.g., N,6-Dimethoxy-N-methylnicotinamide) may improve solubility but reduce metabolic stability due to steric hindrance .
Bioactivity and Applications :
- Pyrazole-substituted derivatives (e.g., N,N-Dimethyl-6-(1H-pyrazol-1-yl)nicotinamide) are explored for kinase inhibition or antimicrobial activity .
- Diethylamide groups (hypothetical in the target compound) could increase lipophilicity, enhancing blood-brain barrier penetration compared to dimethyl analogs .
Physical Properties :
- Methyl/chloro substituents correlate with crystalline solid forms (e.g., white powders), whereas methoxy derivatives may exist as oils or low-melting solids .
Research Findings and Implications
- Synthetic Utility : Chloro and methoxy substituents enable versatile functionalization, as seen in 6-Chloro-N-methoxy-N-methylnicotinamide’s use in nucleophilic substitution reactions .
- Toxicity Considerations: While nitrosamines (e.g., NDMA in ) are carcinogenic, nicotinamide derivatives in the evidence lack such risks, emphasizing their safety in pharmaceutical contexts .
- Regulatory Status : Analogs like 6-Chloro-N,N-dimethylnicotinamide are compliant with industrial standards (e.g., ISO, REACH), underscoring their commercial viability .
Preparation Methods
Oxidation of 2-Methyl-5-Ethylpyridine
The oxidation of 2-methyl-5-ethylpyridine using nitric acid or potassium permanganate (KMnO₄) is a classical approach. Nitric acid oxidation, catalyzed by selenium dioxide (SeO₂) under aerobic conditions, yields 6-methylnicotinic acid in moderate yields (47–68%). The reaction proceeds via radical intermediates, with the methyl group at the 2-position directing oxidation to the 6-position of the pyridine ring. Key challenges include managing exothermic reactions and minimizing over-oxidation by-products.
Reaction Conditions
Alternative Oxidation Strategies
Potassium permanganate in aqueous acidic media offers a slower but higher-yielding route (69%). However, this method requires large solvent volumes (364 L/kg product) and extended reaction times (5 days), limiting its industrial applicability.
Amidation of 6-Methylnicotinic Acid
Conversion of 6-methylnicotinic acid to the corresponding diethylamide involves activating the carboxylic acid group for nucleophilic attack by diethylamine. Three prominent strategies are analyzed:
Acid Chloride-Mediated Amidation
The acid chloride route is a straightforward two-step process. 6-Methylnicotinic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 6-methylnicotinoyl chloride, which reacts with diethylamine to yield the target compound.
Procedure
- Chlorination :
- 6-Methylnicotinic acid (1 equiv) is refluxed with SOCl₂ (2 equiv) in anhydrous dichloromethane (DCM) for 4 hours.
- Excess SOCl₂ is removed under reduced pressure.
- Amidation :
Advantages : High reactivity of acid chloride ensures rapid amide formation.
Challenges : Handling corrosive reagents and potential esterification by-products.
Carbodiimide Coupling
Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate direct amidation under mild conditions.
Procedure
- 6-Methylnicotinic acid (1 equiv), EDC (1.5 equiv), HOBt (1.5 equiv), and triethylamine (3 equiv) are combined in DCM.
- Diethylamine (2 equiv) is added, and the reaction is stirred at 20°C for 16 hours.
- Workup includes partitioning between water and DCM, followed by column chromatography.
Yield : Quantitative conversion reported for analogous structures.
Advantages : Avoids harsh conditions; suitable for acid-sensitive substrates.
Mixed Anhydride Method
Isobutyl chloroformate and N-methylmorpholine generate a reactive mixed anhydride intermediate, which reacts efficiently with diethylamine.
Procedure
- 6-Methylnicotinic acid (1 equiv) is dissolved in tetrahydrofuran (THF) and cooled to −20°C.
- Isobutyl chloroformate (1 equiv) and N-methylmorpholine (1 equiv) are added to form the anhydride.
- Diethylamine (1.2 equiv) is introduced, and the mixture is warmed to room temperature overnight.
- Purification via recrystallization or chromatography yields the amide.
Advantages : High selectivity for bulky amines; minimal racemization.
Comparative Analysis of Amidation Methods
The carbodiimide method offers superior yields and operational simplicity, making it the preferred choice for laboratory-scale synthesis. Industrial applications may favor the acid chloride route due to lower reagent costs.
Optimization Strategies and By-Product Mitigation
Controlling Intermediate Formation
Patent US6242651B1 emphasizes controlling haloalkaneamine intermediates during alkylation to suppress cyclic by-products. For this compound, maintaining a stoichiometric excess of diethylamine (5–100 equiv relative to acid) ensures complete conversion and minimizes residual intermediates.
Solvent and Temperature Effects
Polar aprotic solvents like DCM or THF enhance reaction homogeneity, while temperatures below 25°C prevent thermal degradation. In the mixed anhydride method, subzero temperatures stabilize the reactive intermediate.
Purification and Characterization
Crude this compound is typically purified via silica gel chromatography using gradients of acetone and chloroform. Advanced characterization techniques include:
- ESI-MS : Molecular ion peak at m/z 209 (M+H⁺) for C₁₁H₁₆N₂O.
- ¹H NMR : Distinct signals for ethyl groups (δ 1.1–1.3 ppm, triplets) and pyridine protons (δ 8.5–9.0 ppm).
Industrial-Scale Considerations
Large-scale production faces challenges in waste management (e.g., EDC by-products) and solvent recovery. Continuous flow systems could enhance the safety and efficiency of exothermic steps like chlorination.
Q & A
Basic Research Questions
Q. How can researchers synthesize N,N-diethyl-6-methylnicotinamide with high purity, and what analytical methods validate its structural integrity?
- Methodology : Use nucleophilic substitution or amidation reactions to introduce the diethyl and methyl groups to the nicotinamide core. Purify via column chromatography or recrystallization. Validate purity using gas chromatography (GC) with flame ionization detection (≥99% purity threshold) and confirm structure via nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are critical for handling This compound in laboratory settings?
- Methodology : Implement GHS-compliant practices: use fume hoods to avoid inhalation, wear nitrile gloves and lab coats to prevent skin contact, and store in sealed containers in cool, dry environments. Refer to analogous amides (e.g., N,N-diethylacetamide) for hazard guidelines, including emergency rinsing procedures for eye/skin exposure .
Q. Which solvents are optimal for dissolving This compound in experimental setups?
- Methodology : Test solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) or alcohols (ethanol, methanol) based on its structural similarity to nicotinamide derivatives. Use UV-Vis spectroscopy to monitor solubility and stability under varying pH and temperature conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks) during structural characterization?
- Methodology : Employ 2D NMR techniques (e.g., COSY, HSQC) to distinguish between structural isomers or impurities. Cross-reference with computational models (DFT-based chemical shift predictions) and literature data for nicotinamide analogs. Re-examine synthetic pathways for unintended side reactions .
Q. What strategies are effective for studying the metabolic pathways of This compound in vitro?
- Methodology : Use liver microsomes or hepatocyte cultures to simulate metabolism. Analyze metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare degradation profiles to known nicotinamide derivatives (e.g., N-methylnicotinamide) to identify enzymatic pathways (e.g., cytochrome P450 involvement) .
Q. How can computational modeling predict the pharmacokinetic properties of This compound?
- Methodology : Apply quantitative structure-activity relationship (QSAR) models using software like Schrödinger Suite or MOE. Input physicochemical parameters (logP, pKa) and compare to datasets for structurally related compounds. Validate predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .
Q. What experimental designs mitigate batch-to-batch variability in This compound synthesis?
- Methodology : Standardize reaction conditions (temperature, stoichiometry) and employ statistical tools (e.g., Design of Experiments, DoE) to identify critical variables. Use orthogonal analytical methods (HPLC, GC) to monitor intermediate purity and adjust purification protocols iteratively .
Data Interpretation & Conflict Resolution
Q. How should researchers address contradictions between theoretical and experimental partition coefficients (logP) for This compound?
- Methodology : Re-measure logP via shake-flask or HPLC-based methods under controlled pH and temperature. Cross-validate with computational tools (e.g., ACD/Labs or ChemAxon). Investigate solvent system biases or ionization effects that may skew results .
Q. What steps are necessary to validate the stability of This compound under long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
